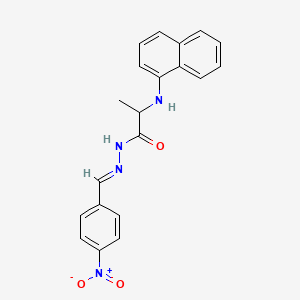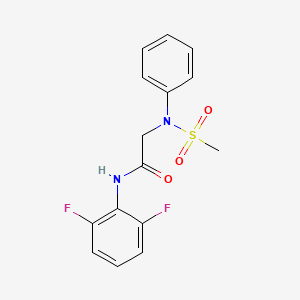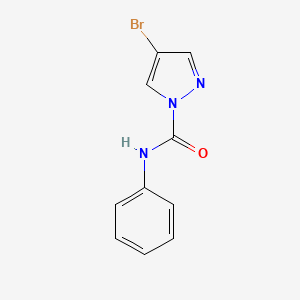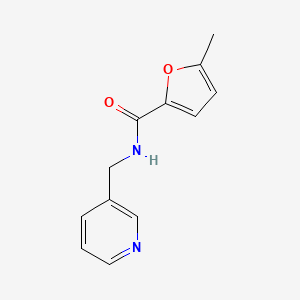
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a hydrazide derivative that has been synthesized and studied for its ability to inhibit cancer cell growth and proliferation. In
Mecanismo De Acción
The mechanism of action for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide inhibits the activation of NF-κB, leading to the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have antioxidant activity and can inhibit the formation of reactive oxygen species. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide research. One direction is to further explore its potential as a therapeutic agent for cancer treatment. This could involve studying its efficacy in combination with other anti-cancer drugs or exploring its potential use in different types of cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide and its effects on different signaling pathways.
Métodos De Síntesis
The synthesis method for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the condensation reaction between 2-(1-naphthylamino)propanohydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol and requires the addition of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain a pure sample of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide.
Aplicaciones Científicas De Investigación
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14(22-19-8-4-6-16-5-2-3-7-18(16)19)20(25)23-21-13-15-9-11-17(12-10-15)24(26)27/h2-14,22H,1H3,(H,23,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFHPKYBHCUFP-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)


![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
